molecular formula C22H16Cl2N6 B14009551 N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27702-18-7

N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine

Cat. No.: B14009551
CAS No.: 27702-18-7
M. Wt: 435.3 g/mol
InChI Key: LPOIDRKFQZSROR-UHFFFAOYSA-N
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Description

N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine is a chemical compound with the molecular formula C22H16Cl2N6. It is known for its complex structure and potential applications in various fields of scientific research. The compound is characterized by the presence of two chlorophenyl groups and a phthalazine core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation of 2-chlorobenzaldehyde with phthalazine-1,4-diamine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N,n-bis[(2-chlorophenyl)methylideneamino]ethane-1,2-diamine
  • N,n-bis[(2-chlorophenyl)methylideneamino]benzene-1,2-diamine
  • N,n-bis[(2-chlorophenyl)methylideneamino]pyridine-1,2-diamine

Uniqueness

N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine is unique due to its phthalazine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications .

Properties

CAS No.

27702-18-7

Molecular Formula

C22H16Cl2N6

Molecular Weight

435.3 g/mol

IUPAC Name

1-N,4-N-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine

InChI

InChI=1S/C22H16Cl2N6/c23-19-11-5-1-7-15(19)13-25-27-21-17-9-3-4-10-18(17)22(30-29-21)28-26-14-16-8-2-6-12-20(16)24/h1-14H,(H,27,29)(H,28,30)

InChI Key

LPOIDRKFQZSROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4Cl)Cl

Origin of Product

United States

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